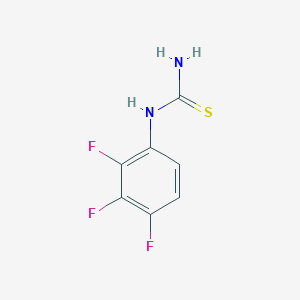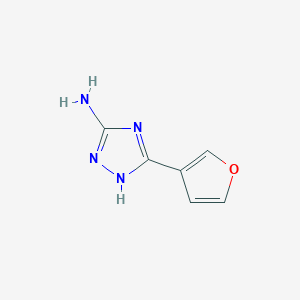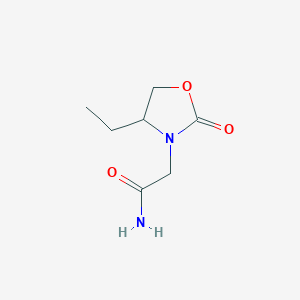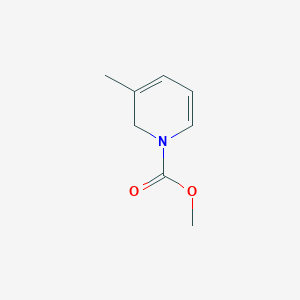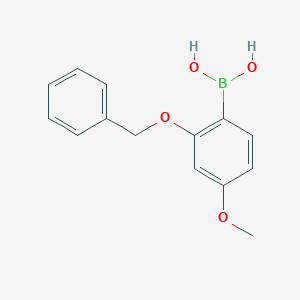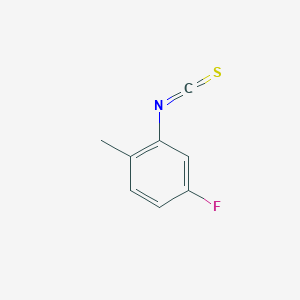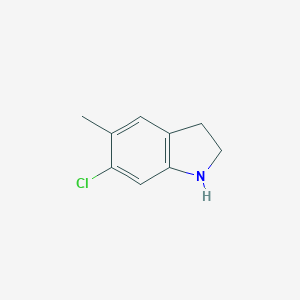
6-CHLOR-5-METHYLINDOLIN
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 6-Chloro-5-methylindoline involves several steps, including coupling reactions under specific conditions. For instance, the coupling reaction of 5-chloro-1,3,3-methylindoline with other compounds under solvent-free microwave irradiation can produce high yields of related compounds (Sapari et al., 2019). Another example includes the preparation of 6-chloro derivatives by oxidation using peracetic acid from pyridine derivatives, demonstrating the versatility in synthesizing chloro-substituted indoline compounds (Klauschenz et al., 1994).
Molecular Structure Analysis
The molecular structure of derivatives closely related to 6-Chloro-5-methylindoline, such as 6,7-Dimethoxy-3-[(5-Chloro-1,3,3-Trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, reveals an indoline system connected to other molecular frameworks. This compound crystallizes in a specific space group with distinct molecular interactions, including π-π stacking, as evidenced by Hirshfeld surface and two-dimensional fingerprint plots (Sapari et al., 2019).
Chemical Reactions and Properties
6-Chloro-5-methylindoline derivatives exhibit varied reactivity towards different reagents, demonstrating a range of chemical behaviors. For example, reactions with amines or nucleophilic bases can lead to the synthesis of novel compounds with potential biological activity. These reactions highlight the chemical versatility and potential utility of 6-Chloro-5-methylindoline derivatives in synthetic chemistry (Grytsak et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate, einschließlich 6-Chlor-5-methylindolin, haben sich als potenzielle antivirale Wirkstoffe gezeigt . Zum Beispiel wurde berichtet, dass 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylat-Derivate eine inhibitorische Aktivität gegen Influenza A zeigen .
Entzündungshemmende Aktivität
Indol-Derivate wurden auch als entzündungshemmend gefunden . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von entzündlichen Erkrankungen eingesetzt werden könnte.
Antikrebsaktivität
Indol-Derivate wurden auf ihre Antikrebsaktivität untersucht . Das bedeutet, dass this compound möglicherweise zur Krebsbehandlung eingesetzt werden könnte.
Anti-HIV-Aktivität
Indol-Derivate haben sich als potenzielle Anti-HIV-Mittel gezeigt . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von HIV eingesetzt werden könnte.
Antioxidative Aktivität
Indol-Derivate wurden als antioxidativ gefunden . Dies deutet darauf hin, dass this compound möglicherweise als Antioxidans verwendet werden könnte.
Anti-mikrobielle Aktivität
Indol-Derivate haben sich als potenzielle antimikrobielle Wirkstoffe gezeigt . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von mikrobiellen Infektionen eingesetzt werden könnte.
Antituberkulose-Aktivität
Indol-Derivate wurden als antituberkulär gefunden . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Tuberkulose eingesetzt werden könnte.
Antidiabetische Aktivität
Indol-Derivate wurden als antidiabetisch gefunden . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Diabetes eingesetzt werden könnte.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 6-Chloro-5-methylindoline are not available in the retrieved data, the study and application of indole derivatives, including 6-Chloro-5-methylindoline, continue to attract attention due to their significant biological activities . Future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new therapeutic applications.
Wirkmechanismus
Target of Action
6-Chloro-5-methylindoline is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for 6-Chloro-5-methylindoline.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 16764 .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
6-chloro-5-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMJLADJGLXVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623383 | |
| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162100-44-9 | |
| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)
![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
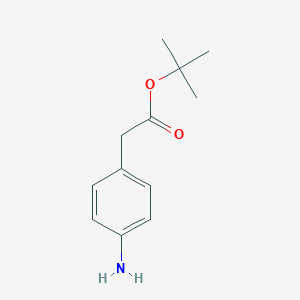
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)

![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)
